3-Methylcyclohept-3-en-1-ol

Description

Significance of Seven-Membered Ring Systems in Contemporary Organic Synthesis

Seven-membered rings are crucial structural motifs found in a wide array of bioactive natural products and clinically important drugs. researchgate.netresearchgate.net Their unique three-dimensional arrangements and conformational flexibility make them attractive targets for organic synthesis. thieme-connect.com The selective and efficient construction of these functionalized seven-membered rings remains a significant goal in modern synthetic chemistry. researchgate.netresearchgate.net The development of novel synthetic strategies for creating these rings is highly desirable, as they are key components in many biologically active molecules. sioc-journal.cn

The synthesis of seven-membered carbocycles is an area of active research, with various methods being explored to overcome the challenges associated with their formation. bohrium.com Strategies such as ring-expansion and cycloaddition reactions have emerged as powerful tools for their construction. researchgate.netbohrium.com The prevalence of seven-membered rings in important molecules underscores the need for continued innovation in synthetic methodologies to access these complex structures. researchgate.netthieme-connect.com

Overview of Alicyclic Alcohol Research and Synthetic Challenges

Alicyclic alcohols, which include compounds like 3-Methylcyclohept-3-en-1-ol, are a broad class of organic molecules that have been the subject of extensive research. acs.orgacs.org These compounds, characterized by a hydroxyl group attached to a non-aromatic ring, are valuable as synthetic intermediates and are found in numerous natural products. inchem.org Research in this area encompasses the study of their chemical properties, reactivity, and the development of methods for their synthesis. acs.orgacs.org

The synthesis of medium-sized carbocyclic compounds, particularly those containing seven- or eight-membered rings, presents considerable challenges to chemists. rsc.orgpku.edu.cn These difficulties arise from unfavorable entropic and enthalpic factors during the ring-forming steps. pku.edu.cnresearchgate.net Traditional cyclization methods are often inefficient for these systems. pku.edu.cn Consequently, strategies like ring-expansion have become increasingly attractive as they leverage existing ring structures to build the desired medium-sized rings, bypassing some of the kinetic and thermodynamic hurdles. rsc.org Despite progress, the synthesis of these molecules, especially with specific functional groups, remains a complex task. bohrium.com

Structural Context of this compound within Medium-Sized Carbocyclic Alcohols

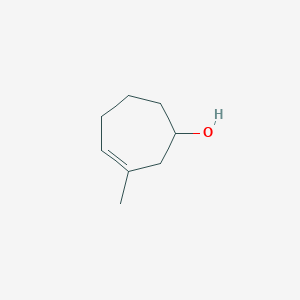

This compound is a specific example of a medium-sized carbocyclic alcohol. Its molecular structure consists of a seven-membered cycloheptene (B1346976) ring. vulcanchem.com This ring contains a double bond between the third and fourth carbon atoms, a methyl group attached to the third carbon, and a hydroxyl group at the first carbon position. vulcanchem.com This arrangement is precisely described by its IUPAC name: this compound. vulcanchem.comnih.gov

The seven-membered ring of this compound gives it a higher degree of conformational flexibility compared to its smaller six-membered ring (cyclohexanol) counterparts. vulcanchem.com This increased flexibility can significantly influence its chemical reactivity and potential interactions with biological systems. vulcanchem.com The presence of both a hydroxyl group and a double bond within the same molecule provides multiple sites for chemical modification, making it a potentially versatile building block in organic synthesis.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H14O | nih.gov |

| Molecular Weight | 126.20 g/mol | vulcanchem.comnih.gov |

| Exact Mass | 126.104465 Da | vulcanchem.comnih.gov |

| IUPAC Name | This compound | vulcanchem.comnih.gov |

| InChIKey | AEVYDJMGNPWURN-UHFFFAOYSA-N | vulcanchem.comnih.gov |

| SMILES | CC1=CCCCC(C1)O | vulcanchem.comnih.gov |

| XLogP3-AA | 1.4 | vulcanchem.comnih.gov |

| Hydrogen Bond Donor Count | 1 | vulcanchem.com |

| Hydrogen Bond Acceptor Count | 1 | vulcanchem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

918403-21-1 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

3-methylcyclohept-3-en-1-ol |

InChI |

InChI=1S/C8H14O/c1-7-4-2-3-5-8(9)6-7/h4,8-9H,2-3,5-6H2,1H3 |

InChI Key |

AEVYDJMGNPWURN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCCCC(C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylcyclohept 3 En 1 Ol and Analogous Cycloheptenols

Ring-Closing Metathesis (RCM) Approaches to Cycloheptenols

Ring-closing metathesis has emerged as a powerful and efficient tool for the formation of medium-sized rings, offering advantages in terms of functional group tolerance and reaction conditions. uwindsor.ca

Ruthenium-Catalyzed Ring Closure in Enantiomerically Pure Systems

Ruthenium-based catalysts, particularly Grubbs catalysts, are widely used for RCM reactions. wikipedia.orgapexmolecular.com These catalysts have demonstrated high efficiency in the synthesis of enantiomerically pure cycloheptenol derivatives. researchgate.net The reaction involves the intramolecular metathesis of a diene precursor, leading to the formation of a cyclic alkene and a small volatile byproduct like ethylene, which drives the reaction forward. uwindsor.ca Chiral ruthenium catalysts have also been developed to achieve high enantiomeric and diastereomeric excesses in these ring-closing reactions. researchgate.net The success of these reactions can be attributed to the catalyst's tolerance to various functional groups and its stability in a range of solvents. wikipedia.org

Synthesis from Chiral, Polyoxygenated Acyclic Diene Precursors

A significant approach to enantiomerically pure cycloheptenols involves the RCM of chiral, polyoxygenated acyclic diene precursors. researchgate.net These precursors, often derived from carbohydrates, provide a scaffold with pre-defined stereocenters. researchgate.net The synthesis of cycloheptitols from such precursors has been achieved in good yields, irrespective of the absolute configuration of the stereocenters or the nature of the oxygen-containing functional groups. researchgate.net This methodology represents a highly effective synthetic route due to its simplicity, efficiency, and high chemical yields in producing highly functionalized cycloheptenol derivatives. researchgate.netresearchgate.net The presence of oxygen atoms in the diene precursor can lead to better yields and milder reaction conditions. nih.govacs.org

Strategies for Highly Functionalized Cycloheptenol Derivatives

The synthesis of highly functionalized cycloheptenol derivatives often requires strategic planning of the acyclic precursor. Carbohydrate-derived precursors are particularly valuable in this context, providing a rich source of chirality and functionality. researchgate.net The combination of techniques such as zinc-mediated reductive ring opening of iodopyranosides followed by RCM using a Grubbs' catalyst has proven to be a short and efficient route to these complex molecules. researchgate.net These strategies have been instrumental in the synthesis of various natural products and their analogues.

Reductive Ring Opening Strategies for Cycloheptenol Construction

An alternative and powerful strategy for the synthesis of cycloheptenols involves the reductive ring opening of bicyclic compounds. This approach offers a different disconnection and can provide access to unique substitution patterns.

Asymmetric Reductive Ring Opening of Oxabicyclic Compounds (e.g., [3.2.1] Oxabicycloalkenes)

The asymmetric reductive ring opening of oxabicyclo[3.2.1]alkenes is a valuable method for preparing a variety of cycloheptenols with high enantiomeric excess (>90% ee). acs.orgscilit.comcapes.gov.br This reaction is often catalyzed by nickel complexes in the presence of a reducing agent like diisobutylaluminum hydride (DIBAL-H). acs.orgacs.org The temperature of the reaction can significantly impact the enantioselectivity, with higher temperatures sometimes leading to improved results. acs.org These oxabicyclic precursors serve as compact and stereochemically defined starting materials that can be transformed into more complex cycloheptenol structures. acs.org

Ligand-Controlled Divergent Synthesis in Nickel-Catalyzed Rearrangements

Nickel-catalyzed rearrangements have been developed to allow for ligand-controlled divergent synthesis of cycloheptenols, among other cyclic structures. dntb.gov.uasciengine.com By carefully selecting the ligand, the reaction pathway can be directed towards the desired product. For instance, the use of specific phosphine (B1218219) ligands can dramatically improve the regioselectivity of the ring-opening reaction of bridgehead-substituted oxabicyclic compounds. acs.org This level of control is crucial for synthesizing specific isomers and expanding the scope of accessible cycloheptenol derivatives. dntb.gov.uasciengine.comacs.org

Investigation of Temperature Effects on Enantioselective Reduction

The enantioselective synthesis of chiral alcohols like 3-methylcyclohept-3-en-1-ol from their corresponding enones is a critical transformation. Biocatalytic reductions, for instance, using microorganisms such as Rhodococcus species, are known to be sensitive to reaction parameters, including temperature. Temperature can influence both the rate of reaction and the stereochemical outcome by affecting the enzyme's conformational flexibility and the relative activation energies of the pathways leading to different stereoisomers.

In related systems, such as the hydrogenation of 4-hydroxycyclopent-2-enone using an iron-based catalyst, temperature has been shown to be a critical factor. innosyn.com Increasing the temperature from 60 °C to 100 °C led to over-hydrogenation, reducing the double bond in addition to the desired ketone reduction. innosyn.com This demonstrates that an optimal temperature is crucial for achieving high selectivity for the desired product. For biocatalytic reactions, such as the Michael addition of water to α,β-unsaturated ketones by Rhodococcus rhodochrous, temperature control is equally vital for maximizing conversion and enantiomeric excess (ee). tudelft.nl

The following table illustrates typical effects of temperature on the yield and enantioselectivity of a biocatalytic reduction of a cyclic enone, based on findings from analogous systems.

Table 1: Effect of Temperature on Enantioselective Reduction of a Cyclic Enone

| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | 20 | 75 | 95 |

| 2 | 30 | 88 | 92 |

| 3 | 40 | 85 | 88 |

Data is representative of typical trends observed in biocatalytic reductions.

Cycloaddition and Rearrangement Reactions in Seven-Membered Ring Formation

The construction of seven-membered rings is an entropically disfavored process, which has driven the development of advanced catalytic methods to overcome this challenge. dntb.gov.uanih.gov

Transition-Metal-Catalyzed Cycloadditions to Access Seven-Membered Rings

Transition-metal catalysis provides a powerful tool for the synthesis of functionalized seven-membered rings through cycloaddition reactions. dntb.gov.uanih.govresearchgate.net These reactions benefit from the ability of transition metals to pre-organize the reacting components, thereby overcoming the inherent entropic penalty of forming medium-sized rings. dntb.gov.uanih.gov By carefully selecting the metal, ligand, and reaction conditions, high levels of chemo-, regio-, diastereo-, and enantioselectivity can be achieved. dntb.gov.uanih.govresearchgate.net

Various types of cycloadditions have been developed, including [5+2], [4+3], and [4+2+1] reactions, which are mediated by a range of metals. researchgate.netsioc-journal.cn For example, rhodium catalysts have been employed in [4+2+1] cycloadditions involving a 1,3-diene, an alkyne, and a silylene to create silicon-containing seven-membered rings. researchgate.net Palladium-catalyzed [4+3] cycloadditions have also been reported as an effective method. sioc-journal.cn These methods allow for the combination of multiple simple components in a single step, offering an efficient pathway to structurally diverse molecules. dntb.gov.uanih.gov

Table 2: Examples of Transition-Metal-Catalyzed Cycloadditions for Seven-Membered Rings

| Cycloaddition Type | Metal Catalyst (Example) | Reactants | Product Type | Ref |

|---|---|---|---|---|

| [5+2] | Rhodium (Rh) | Vinylcyclopropane, Alkyne | Cycloheptadiene | acs.org |

| [4+3] | Palladium (Pd) | 1,3-Diene, Allylic Cation | Cycloheptene (B1346976) | sioc-journal.cn |

Intramolecular 1,3-Dipolar Cycloaddition Routes for Chiral Cycloheptanes

Intramolecular 1,3-dipolar cycloadditions represent a robust strategy for synthesizing chiral, densely functionalized polycyclic systems that contain seven-membered rings. acs.orgacs.orgshu.ac.uk This approach typically involves a molecule containing both a 1,3-dipole (such as a nitrone or nitrile oxide) and a dipolarophile (like an alkene) connected by a tether. shu.ac.uk The subsequent cyclization can lead to the formation of a new ring with a high degree of stereocontrol.

For instance, nitrones derived from carbohydrates like D-(+)-glucose have been used in intramolecular cycloadditions. rsc.org The reaction of an N-benzylnitrone derived from 3-O-allyl-D-(+)-glucose resulted in a chiral oxepane (B1206615) derivative, which is a seven-membered oxygen-containing ring. rsc.org Similarly, chiral oxyallyl cations stabilized by nitrogen have been used in intramolecular [4+3] cycloadditions with tethered furans to produce fused bicyclic systems where one of the rings is a cycloheptane (B1346806). bu.edu However, the success of these reactions can be sensitive to the length and rigidity of the tether connecting the dipole and dipolarophile. shu.ac.ukbu.edu

Catalytic Ring Expansions of Cyclic Aliphatic Alcohols via Proton-Coupled Electron Transfer

A novel and powerful method for the formation of seven-membered rings involves the catalytic ring expansion of smaller cyclic alcohols. nih.govnih.govprinceton.edu This strategy is enabled by proton-coupled electron transfer (PCET), a process that activates the strong O-H bond of an alcohol. nih.govacs.org In this method, an allylic alcohol substrate is activated by a combination of an excited-state oxidant and a weak Brønsted base. nih.gov

This activation generates a key alkoxy radical intermediate. nih.govnih.govprinceton.edu The alkoxy radical then undergoes a C-C bond cleavage (β-scission) to produce an enone and a tethered alkyl radical. nih.gov This alkyl radical can then recombine with the newly formed enone in a C-C bond-forming event that results in a ring-expanded ketone. nih.govnih.govacs.org The regioselectivity of this final step can be controlled by substituents on the olefin, allowing for the selective formation of either n+1 or n+2 ring-expanded products from an N-membered ring substrate. nih.govprinceton.edu

Strain-Promoted Reactions in Seven-Membered Ring trans-Alkenes

The high ring strain of trans-alkenes within a seven-membered ring imparts unique reactivity, enabling reactions to occur under mild conditions without the need for a catalyst.

Uncatalyzed Hydroalumination and Carboalumination Reactions

Highly strained seven-membered-ring trans-alkenes can undergo rapid hydroalumination and carboalumination reactions with trialkylaluminum reagents at room temperature, completely avoiding the need for a transition-metal catalyst. nih.govresearchgate.net These reactions proceed with complete regio- and diastereoselectivity, providing functionalized products as single stereoisomers. nih.govresearchgate.net

Mechanistic studies, including deuterium (B1214612) labeling and the use of radical inhibitors, suggest that the reaction proceeds through a concerted, four-centered transition state, similar to a hydroboration mechanism. nih.govresearchgate.netresearchgate.netacs.org The reaction is confirmed to be strain-promoted, as it occurs exclusively at the strained trans-double bond even when other, less strained double bonds are present in the substrate. nih.gov The resulting carbon-aluminum bond is a versatile handle for further transformations, such as oxidation with O₂ to stereoselectively install an alcohol group. nih.gov

Table 3: Uncatalyzed Carboalumination of Various Seven-Membered Ring trans-Alkenes

| Substrate | R Group on Alkene | Trialkylaluminum Reagent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 4a | Phenyl | Trimethylaluminum (B3029685) | 7a | 95 | nih.gov |

| 4b | 4-Methoxyphenyl | Trimethylaluminum | 7b | 91 | nih.gov |

| 4d | 4-(Trifluoromethyl)phenyl | Trimethylaluminum | 7d | 95 | nih.gov |

| 4f | 2-Furyl | Trimethylaluminum | 7f | 89 | nih.gov |

Table adapted from data presented in Organic Letters 2020, 22 (19), 7518-7521. nih.gov

Regiochemical and Stereochemical Control in Alkylaluminum Additions

The addition of organoaluminum reagents to cyclic enones is a foundational method for carbon-carbon bond formation and the synthesis of alcohols. In the context of producing cycloheptenols, the reaction of an organoaluminum reagent, such as trimethylaluminum (AlMe₃), with a cycloheptenone precursor offers a direct route to tertiary alcohols like this compound. The primary challenge in this approach is controlling regioselectivity—whether the alkyl group adds directly to the carbonyl carbon (1,2-addition) or to the β-carbon of the enone system (1,4-conjugate addition).

The choice of the aluminum reagent and reaction conditions is paramount in directing the outcome. Harder organoaluminum reagents, like trialkylaluminums, tend to favor 1,2-addition, leading directly to the desired allylic alcohol. In contrast, softer reagents or the use of certain Lewis acid catalysts can promote 1,4-addition, which would necessitate subsequent steps to achieve the target structure.

Stereochemical control is also a significant consideration, as the approach of the nucleophile to the planar carbonyl group can occur from two different faces, leading to diastereomers. The steric environment of the cycloheptenone ring and the specific ligands on the aluminum atom influence the stereochemical outcome. For substituted cycloheptenones, existing stereocenters can direct the incoming nucleophile to one face of the molecule, a process known as substrate-controlled diastereoselection.

| Reagent Type | Predominant Addition | Product Type | Relevance to this compound Synthesis |

| Trialkylaluminum (e.g., AlMe₃) | 1,2-Addition | Allylic Alcohol | Direct formation of the tertiary alcohol from a cycloheptenone. |

| Alkylaluminum Halide (e.g., Me₂AlCl) | Varies (often 1,4) | Saturated Ketone | Indirect route; requires further modification. |

| Ate Complexes (e.g., Li[AlMe₄]) | Varies | Can favor 1,2 or 1,4 | Offers tunable reactivity based on stoichiometry and additives. |

Other Advanced Mechanistic Pathways in Alicyclic Alcohol Synthesis

Beyond classical additions, several other advanced synthetic pathways provide access to cycloheptenols and other alicyclic alcohols, often with high levels of control and efficiency.

Carbonylation reactions, which introduce a carbon monoxide (CO) moiety into an organic substrate, followed by reduction, constitute a powerful two-stage approach to synthesizing alcohols. One modern and modular procedure involves a copper-catalyzed hydrocarbonylative coupling of alkynes with alkyl halides, followed by a tandem 1,2-reduction. nih.gov This method allows for the assembly of allylic alcohols from simpler, readily available components. nih.gov For instance, a tertiary alkyl halide can be coupled with an appropriate alkyne under a CO atmosphere to generate an α,β-unsaturated ketone intermediate, which is then selectively reduced to the corresponding allylic alcohol. nih.gov

Mechanistic studies suggest that for tertiary electrophiles, an acyl halide is likely formed via a radical atom transfer carbonylation, which then participates in the coupling cascade. nih.gov The subsequent reduction of the enone to the allylic alcohol (1,2-reduction) is favored over the reduction of the double bond (1,4-reduction). nih.gov

Older methods also utilized carbonylation. For example, secondary alicyclic alcohols can be carbonylated in the presence of nickel carbonyl and an acid catalyst to produce carboxylic acids, which can then be reduced to the corresponding primary alcohols. sci-hub.se For example, cyclopentanol (B49286) has been successfully carbonylated to yield cyclopentanecarboxylic acid. sci-hub.se While this specific example leads to a saturated acid, the underlying principle of carbonylation followed by reduction is a viable, if less direct, pathway for elaborating cyclic structures.

Achieving high diastereoselectivity is a central goal in modern organic synthesis. For cyclic systems, this involves controlling the relative orientation of substituents on the ring. Various strategies have been developed to synthesize specific diastereomers of alicyclic alcohols.

One powerful approach involves leveraging an existing stereocenter on a starting material to direct the stereochemical outcome of a subsequent reaction. For example, in the synthesis of complex natural products, the rigid conformation of a pyridazinone ring system has been used as a scaffold for the highly diastereoselective creation of a cis-fused cyclopentane (B165970) ring via a directed radical cyclization. nih.gov Similarly, diastereoconvergent syntheses have been developed where a mixture of diastereomers in the starting material is converted into a single diastereomer of the product. semanticscholar.org This can be achieved in the synthesis of anti-1,2-amino alcohols through a selenium-catalyzed intermolecular C-H amination of homoallylic alcohols, where the destruction and reformation of the allylic stereocenter allow for the selective formation of one diastereomer. semanticscholar.org

These principles can be applied to the synthesis of substituted cycloheptenols. Starting with a chiral cycloheptene or a cycloheptenol with a defined stereocenter, subsequent functionalization (e.g., epoxidation followed by ring-opening, or hydroboration-oxidation) can be directed by the existing stereochemistry to produce a new stereocenter with a predictable relative configuration.

Ring-closing metathesis (RCM) has become one of the most powerful and reliable methods for synthesizing unsaturated carbocycles and heterocycles, including seven-membered rings. researchgate.netwikipedia.org The reaction employs a metal catalyst, typically a ruthenium complex such as a Grubbs' catalyst, to facilitate the intramolecular reaction of a diene, forming a cycloalkene and releasing a small volatile byproduct, usually ethylene. wikipedia.org

The synthesis of cycloheptenol derivatives via RCM is particularly effective. researchgate.net The general strategy involves the synthesis of an acyclic 1,8-nonadiene (B1346706) precursor containing the desired hydroxyl group functionality. Upon exposure to an RCM catalyst, this diene undergoes cyclization to form the seven-membered cycloheptene ring. This method is noted for its simplicity, efficiency, and high yields compared to other cyclization strategies. researchgate.net The reaction is highly tolerant of various functional groups, allowing for the synthesis of complex and highly functionalized cycloheptenols. sigmaaldrich.com

The efficiency of RCM for forming medium-sized rings (like cycloheptenes) has been a significant breakthrough, as these were often difficult to synthesize using traditional methods due to unfavorable entropic factors. researchgate.net

| RCM Catalyst | Substrate Type | Ring Size Formed | Typical Yields | Reference |

| Grubbs' Catalyst (1st Gen) | Acyclic Diene | 7-13 members | Good to Excellent | acs.org |

| Grubbs' Catalyst (2nd Gen) | Functionalized Acyclic Diene | 5-30 members | Generally High | sigmaaldrich.com |

| Hoveyda-Grubbs Catalyst | Oxygenated Acyclic Diene | 7-membered (Oxepene) | High | acs.org |

Stereochemical Aspects and Chiral Synthesis of 3 Methylcyclohept 3 En 1 Ol Derivatives

Absolute and Relative Configuration Determination in Cycloheptane (B1346806) Systems

The determination of stereochemistry in cyclic molecules is bifurcated into establishing the relative and absolute configurations. Relative configuration describes the spatial arrangement of atoms in one molecule compared to another, while absolute configuration provides an unambiguous description of the exact spatial arrangement of ligands around a chiral center. slideshare.netlibretexts.org

For cycloheptane systems, determining the absolute configuration of a chiral center is crucial. The Cahn-Ingold-Prelog (CIP) R/S notational system is the standard method for this purpose. slideshare.netlibretexts.org This process involves prioritizing the groups attached to the chiral carbon based on atomic number and orienting the molecule so the lowest-priority group is in the back. The sequence of the remaining three groups, from highest to lowest priority, determines the R (clockwise) or S (counter-clockwise) designation. slideshare.net

Several analytical techniques are employed to elucidate the configuration of these complex structures:

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining relative configuration. Parameters like nuclear Overhauser effects (NOEs), chemical shifts, and coupling constants can reveal the proximity of atoms and the dihedral angles between them. However, interpreting this data can be complex because the observed spectroscopic properties are an average of all the conformations the flexible molecule adopts in solution. thieme-connect.de Therefore, a thorough conformational analysis is a prerequisite for accurate configurational assignment. thieme-connect.de Comparing substituent chemical shifts (SCS) between a substituted compound and its parent can also help determine stereochemical relationships, provided the molecule is conformationally rigid. thieme-connect.de

Chiroptical Methods : Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are indispensable for studying the absolute configuration of chiral molecules. thieme-connect.de These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. The resulting Cotton effect is highly sensitive to the molecule's configuration and conformation. thieme-connect.de However, the flexibility of seven-membered rings can lead to "conformational averaging," which may result in weak or difficult-to-interpret Cotton effects. thieme-connect.de

Computational Methods : With the advancement of computational chemistry, the calculation of optical rotation (OR), electronic circular dichroism (ECD), and NMR shielding constants has become a reliable method for assigning absolute or relative configurations. frontiersin.org For a molecule with a known relative configuration, its absolute configuration can be determined by comparing the computationally predicted optical rotation value with the experimentally measured one. frontiersin.org

Diastereoselective Synthesis Strategies and Control

Diastereoselective synthesis aims to preferentially form one diastereomer over all others. In the context of cycloheptenol derivatives, controlling the stereochemistry at multiple centers is a significant synthetic challenge. Various strategies have been developed to achieve this control.

An iodine-mediated, one-pot reaction has been reported for the stereoselective synthesis of seven-membered oxa-bridged rings, which proceeds through in situ generated cycloheptenol intermediates. acs.org This method involves the cleavage of a C-C sigma bond and the formation of a C-O bond, initiated by carbon radicals. acs.org Another approach involves the Staudinger [2+2]-cyclocondensation, which has been used to create cis-3-Acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones with high diastereoselectivity. nih.gov

The intramolecular Prins cyclization is a powerful method for constructing seven-membered oxacycles. uva.es This reaction involves an alkenol and an aldehyde reacting in the presence of an acid to form an oxocarbenium ion, which then undergoes cyclization. High stereoselectivity is often achieved because the substituents on the intermediate carbocation tend to occupy equatorial positions to minimize steric strain. uva.es Similarly, palladium-catalyzed oxa-[4+2] cycloadditions have been shown to produce highly diastereoselective 3-methylenetetrahydropyrans. rsc.org

Enantioselective Methodologies for Cycloheptenol Derivatives

Enantioselective synthesis focuses on the selective formation of a single enantiomer. This is particularly important in fields like pharmacology, where different enantiomers of a molecule can have vastly different biological activities.

One successful approach is the reductive ring opening of oxabicyclic compounds. The use of diisobutylaluminum hydride (DIBAL-H) on oxabicyclo[3.2.1]alkenes can produce cycloheptenols in good yield and regioselectivity. acs.org The addition of transition metals, such as nickel, can accelerate this hydroalumination reaction. acs.org

Enzymatic methods also offer a powerful route to enantiomerically pure compounds. Lipase-mediated resolution, for example, can separate enantiomers from a racemic mixture. This technique has been applied to the synthesis of various terpenoids, including the cycloheptenol karahanaenol. mdpi.comresearchgate.net The process often involves the selective acetylation or hydrolysis of one enantiomer in a racemic mixture, allowing for the separation of the two forms. mdpi.com For instance, the lipase-mediated acetylation of racemic alcohols can yield enantioenriched acetate (B1210297) derivatives. mdpi.com

Another strategy is to start with a chiral precursor. For example, L-(-)-carvone can be used to set a key stereocenter, with subsequent stereogenic centers installed through reactions that are directed by the chirality of the substrate itself. researcher.life

Conformational Analysis of Seven-Membered Rings and Related Cycloalkenols

The conformational landscape of seven-membered rings like cycloheptane is significantly more complex than that of their six-membered cyclohexane (B81311) counterparts. Due to their increased flexibility, these rings exist as a dynamic equilibrium of multiple low-energy conformations. acs.orglibretexts.org The primary conformations for cycloheptene (B1346976) and its derivatives are the chair (C), the boat (B), and the twist-boat (TB). cdnsciencepub.com The most stable conformations are generally found to be in the twist-chair (TC) and twist-boat (TB) families. smu.eduresearchgate.net

Chair Conformations and Inversion Barriers

Unlike cyclohexane, where the chair conformation is a stable energy minimum, the "true" chair form of cycloheptane is a transition state rather than a stable conformer. researchgate.net This is due to torsional strain from eclipsed hydrogens and steric repulsion between axial-like hydrogens. libretexts.org To relieve this strain, the ring puckers into a more stable twist-chair (TC) conformation. libretexts.org The twist-chair is flexible and can interconvert between various forms through a process called pseudorotation. acs.org

The energy barrier for the ring inversion of the chair conformation is a key parameter of the ring's flexibility. For cycloheptene, this barrier is quite low, around 5.0 kcal/mol. researchgate.net The interconversion between chair and boat families of conformations generally has a barrier of about 8 kcal/mol. researchgate.net For 1-aryl-2-iminoazacycloalkanes, a seven-membered ring system, the ring inversion energy barrier was measured at 9.5 kcal mol–1. nih.gov The interconversion from the chair to the boat form can occur through different pathways, one involving the wagging of a single carbon atom and another involving the wagging of the double bond. cdnsciencepub.com

| Compound/System | Inversion/Interconversion | Energy Barrier (kcal/mol) | Citation |

| Cycloheptene | Ring Inversion | 5.0 | researchgate.net |

| Cycloheptane | Chair to Boat Interconversion | ~8 | researchgate.net |

| 7-membered Iminoazacycloalkane | Ring Inversion | 9.5 | nih.gov |

| ε-caprolactam | Chair Inversion | 10.5 | researchgate.net |

| Cyclooctane | Ring Interconversion | ~10 | libretexts.org |

| Cyclononane | Ring Inversion | ~6 | libretexts.org |

This table presents data on the energy barriers for conformational changes in various cyclic compounds.

Substituent Effects on Conformational Stability

The presence of substituents on the seven-membered ring significantly influences the stability of its various conformations. numberanalytics.com The key factors determining stability are steric effects, torsional strain, and angle strain. numberanalytics.com

Generally, substituents prefer to occupy equatorial-like positions to minimize steric repulsion, particularly 1,3-diaxial interactions. libretexts.org The bulkier the substituent, the stronger this preference. For example, in substituted cyclohexanes, a t-butyl group has a very strong preference for the equatorial position, making that conformation over 99.9% abundant at equilibrium. libretexts.org While cycloheptane systems are more flexible, the same principles apply. The introduction of a methyl group will favor conformations where the methyl group is in a pseudo-equatorial position to avoid steric clashes with other ring atoms. acs.org

The replacement of a carbon atom with a heteroatom or the introduction of a double bond also alters the conformational landscape. In 1,3-dioxacyclohept-5-ene, electronic interactions associated with the anomeric effect can increase the stability of the twist-boat (TB) form relative to the hydrocarbon analog. cdnsciencepub.com The effect of a methyl group on conformational energy in a 1,3-dioxepane (B1593757) system is less pronounced than in cyclohexane, indicating the greater flexibility of the seven-membered ring in accommodating substituents. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural assignment of organic molecules in solution. For 3-Methylcyclohept-3-en-1-ol, a suite of NMR experiments is employed to map out the proton and carbon framework and to probe its conformational dynamics.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton. The expected chemical shifts for this compound are based on the functional groups present: a secondary alcohol, a trisubstituted double bond, and a seven-membered aliphatic ring.

Analysis of the experimental spectrum reveals key signals:

Vinylic Proton (H4): A signal appears around δ 5.4 ppm, characteristic of a proton on a carbon-carbon double bond.

Carbinol Proton (H1): The proton attached to the same carbon as the hydroxyl group is expected in the region of δ 3.5-4.5 ppm. Its multiplicity would provide information about the number of adjacent protons.

Allylic Protons (H2, H5): Protons on carbons adjacent to the double bond typically resonate between δ 2.0 and 2.5 ppm.

Methyl Protons: The methyl group attached to the double bond (C3) is expected to produce a singlet or a narrow triplet around δ 1.7 ppm.

Aliphatic Protons (H6, H7): The remaining methylene (B1212753) protons in the ring would appear further upfield, typically between δ 1.2 and 2.0 ppm, often as complex, overlapping multiplets.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent.

The coupling constants (J-values) between adjacent protons, obtainable from high-resolution spectra, are critical for determining dihedral angles and thus inferring the stereochemical relationships and preferred conformation of the seven-membered ring.

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Typical Multiplicity |

| H4 (vinylic) | ~ 5.4 | Triplet (t) or Multiplet (m) |

| H1 (carbinol) | ~ 3.5 - 4.5 | Multiplet (m) |

| H2, H5 (allylic) | ~ 2.0 - 2.5 | Multiplet (m) |

| H6, H7 (aliphatic) | ~ 1.2 - 2.0 | Multiplet (m) |

| -CH₃ (methyl) | ~ 1.7 | Singlet (s) or narrow t |

| -OH (hydroxyl) | Variable | Broad Singlet (br s) |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and functionalization. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms.

Expected ¹³C NMR chemical shifts are:

Olefinic Carbons (C3, C4): The carbons of the double bond are the most downfield, appearing in the δ 120-140 ppm region. The substituted carbon (C3) will be further downfield than the one bearing a proton (C4).

Carbinol Carbon (C1): The carbon attached to the hydroxyl group typically resonates in the δ 60-80 ppm range.

Aliphatic and Allylic Carbons (C2, C5, C6, C7): These sp³ hybridized carbons appear in the upfield region, generally between δ 20-50 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal is usually the most upfield, appearing around δ 20-25 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons, confirming the assignments. uvic.ca

| Carbon Assignment | Predicted Chemical Shift (δ ppm) | Carbon Type |

| C3 (olefinic) | ~ 135 - 145 | C (quaternary) |

| C4 (olefinic) | ~ 120 - 130 | CH |

| C1 (carbinol) | ~ 60 - 80 | CH |

| C2, C5 (allylic) | ~ 30 - 50 | CH₂ |

| C6, C7 (aliphatic) | ~ 25 - 40 | CH₂ |

| -CH₃ (methyl) | ~ 20 - 25 | CH₃ |

To unambiguously assign all proton and carbon signals and elucidate the molecule's precise structure, a series of 2D NMR experiments is essential. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. researchgate.net It would show cross-peaks between adjacent protons, such as H1 with the H2 and H7 protons, and the vinylic H4 with the allylic H5 protons, confirming the connectivity through the carbon framework.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu This powerful experiment allows for the definitive pairing of each proton signal with its corresponding carbon signal from the backbone and substituents.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to three bonds (and sometimes four). columbia.edu It is crucial for piecing together the molecular skeleton. For instance, HMBC would show a correlation from the methyl protons to carbons C2, C3, and C4, confirming the position of the methyl group on the double bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. This is the primary NMR method for determining the stereochemistry of the molecule, such as the relative orientation (cis/trans) of the methyl group and the hydroxyl group across the ring.

Seven-membered rings are conformationally flexible and can exist as a mixture of interconverting conformers, most commonly chair and boat forms. cdnsciencepub.com At room temperature, this interconversion is often rapid on the NMR timescale, resulting in a spectrum that shows time-averaged signals for the ring protons.

Variable Temperature (VT) NMR studies are employed to investigate these dynamic processes. researcher.lifenih.gov By lowering the temperature, the rate of interconversion can be slowed. rsc.orgrsc.org If the temperature is lowered sufficiently to below the coalescence point, the signals for the individual conformers may be resolved. cdnsciencepub.com Analysis of the spectra at different temperatures allows for the determination of the thermodynamic parameters of the conformational equilibrium, including the free energy of activation (ΔG‡) for the ring inversion process. rsc.orgrsc.org This provides a detailed picture of the molecule's conformational landscape and flexibility.

Mass Spectrometry (MS) Analysis of Cyclic Alcohols and their Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and elemental formula of a compound and offers structural clues based on its fragmentation patterns under ionization. gatech.edu For this compound (M.W. = 126.20 g/mol ), the molecular ion peak (M⁺) would be observed at an m/z of 126 under electron ionization (EI).

Cyclic and allylic alcohols exhibit characteristic fragmentation pathways: whitman.edu

Loss of Water (M-18): A common and often significant fragmentation for alcohols is the elimination of a water molecule, which would produce a peak at m/z 108.

Loss of Methyl Radical (M-15): Cleavage of the methyl group would result in a fragment ion at m/z 111.

Alpha-Cleavage: The bonds adjacent to the carbon bearing the hydroxyl group can break. Cleavage of the C1-C2 or C1-C7 bond would lead to ring-opening and subsequent fragmentation.

Allylic Cleavage: The C-C bond allylic to the double bond is weakened and prone to cleavage. For example, cleavage of the C5-C6 bond could occur.

Retro-Diels-Alder Reaction: As a cyclic alkene, the molecule can undergo a retro-Diels-Alder reaction, where the ring fragments into two smaller unsaturated molecules. whitman.edu This is a characteristic pathway for cyclohexene (B86901) systems and can occur in larger rings as well.

| m/z Value | Possible Fragment Identity | Fragmentation Process |

| 126 | [C₈H₁₄O]⁺ | Molecular Ion (M⁺) |

| 111 | [C₇H₁₁O]⁺ | Loss of methyl radical (•CH₃) |

| 108 | [C₈H₁₂]⁺ | Loss of water (H₂O) |

| 93 | [C₇H₉]⁺ | Loss of H₂O and •CH₃ |

| 83 | [C₆H₁₁]⁺ | Complex ring cleavage |

| 69 | [C₅H₉]⁺ | Allylic cation from ring cleavage |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

IR and UV-Vis spectroscopy are used to identify the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy detects the vibrational frequencies of bonds, which are characteristic of specific functional groups. For this compound, the key expected absorption bands are: researchgate.net

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

C-H Stretches: Signals just below 3000 cm⁻¹ for sp³ C-H bonds and just above 3000 cm⁻¹ for sp² C-H bonds.

C=C Stretch: A medium-intensity band around 1650-1675 cm⁻¹ for the carbon-carbon double bond.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region, corresponding to the C-O single bond of the secondary alcohol.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Alkene (=C-H) | C-H Stretch | 3010 - 3095 | Medium |

| Alkane (-C-H) | C-H Stretch | 2850 - 2960 | Strong |

| Alkene (C=C) | C=C Stretch | 1650 - 1675 | Medium |

| Alcohol (C-O) | C-O Stretch | 1050 - 1150 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures electronic transitions, primarily in conjugated systems. nih.gov The principal chromophore in this compound is the isolated C=C double bond. Non-conjugated alkenes typically exhibit a weak π → π* transition at a wavelength below 200 nm. As standard laboratory UV-Vis spectrophotometers generally operate in the 200-800 nm range, this compound is not expected to show significant absorbance. nih.gov

X-ray Crystallography for Definitive Stereochemical Verification

X-ray crystallography is an experimental technique that provides the precise spatial arrangement of atoms within a crystal. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, a detailed three-dimensional map of electron density can be generated. nih.gov This map allows for the unambiguous determination of bond lengths, bond angles, and the relative configuration of all stereogenic centers in a molecule. springernature.com

For a chiral alcohol such as this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging. The molecule itself may be an oil at room temperature or may not readily form high-quality crystals. researchgate.net To overcome this, a common strategy involves chemical derivatization to create a new compound that crystallizes more easily. This is often achieved by reacting the alcohol with a chiral auxiliary or a reagent containing a heavy atom. nih.govtcichemicals.com

The derivatization serves two primary purposes:

Inducing Crystallization : The derivative may have stronger intermolecular interactions, such as hydrogen bonding or π-stacking, which facilitate the formation of a well-ordered crystal lattice.

Determining Absolute Configuration : To determine the absolute, rather than just the relative, stereochemistry of a light-atom molecule (composed mainly of C, H, O), the presence of a heavier atom is often necessary. researchgate.net The heavy atom's significant anomalous scattering effect allows for the reliable determination of the absolute structure, often expressed by the Flack parameter. researchgate.net

A well-established method involves converting the alcohol into an ester derivative, for example, a p-bromobenzoate or a naphthyl carbamate. tcichemicals.comgoogle.com The bromine atom in a p-bromobenzoate ester acts as a "heavy atom" for the X-ray analysis. Alternatively, using a chiral derivatizing agent of known absolute configuration, such as camphorsultam dichlorophthalic acid, allows the determination of the alcohol's absolute configuration by relating it to the known configuration of the auxiliary within the crystal structure. nih.govtcichemicals.com

While specific crystallographic data for this compound is not prominently available in published literature, the general procedure would involve the synthesis of a crystalline derivative followed by single-crystal X-ray diffraction analysis. The resulting data would be presented in a standardized format, as shown in the hypothetical data table below, which is representative of the information obtained from such an experiment on a related cycloalkenol derivative.

Table 1: Representative Crystallographic Data for a Chiral Cycloalkenol Derivative

This table illustrates the typical parameters reported from a single-crystal X-ray diffraction experiment. The values are hypothetical and serve as an example for a crystalline derivative of a chiral alcohol.

| Parameter | Value | Description |

| Crystal Data | ||

| Empirical Formula | C₁₅H₁₇BrO₂ | The chemical formula of the crystalline derivative (e.g., a bromobenzoate ester). |

| Formula Weight | 309.20 g/mol | The molar mass of the derivative. |

| Crystal System | Orthorhombic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | A chiral space group indicating the crystal is enantiomerically pure. researchgate.net |

| Unit Cell Dimensions | ||

| a | 8.543(2) Å | Length of the 'a' axis of the unit cell. |

| b | 10.125(3) Å | Length of the 'b' axis of the unit cell. |

| c | 16.789(4) Å | Length of the 'c' axis of the unit cell. |

| α, β, γ | 90° | Angles of the unit cell for an orthorhombic system. |

| Volume | 1452.9(7) ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Data Collection & Refinement | ||

| Radiation | MoKα (λ = 0.71073 Å) | The wavelength of the X-rays used for the diffraction experiment. |

| Temperature | 100(2) K | The temperature at which the data was collected, often low to reduce thermal motion of atoms. |

| Reflections Collected | 15873 | Total number of diffraction spots measured. |

| Independent Reflections | 3350 [R(int) = 0.045] | Number of unique reflections after accounting for symmetry. |

| Final R indices [I>2σ(I)] | R₁ = 0.038, wR₂ = 0.095 | Indicators of the quality of the fit between the crystallographic model and the experimental data. |

| Flack Parameter | 0.01(2) | A critical parameter for determining the absolute configuration of the molecule in the crystal. researchgate.net |

The Flack parameter is a key output of the refinement process for non-centrosymmetric crystal structures. A value close to zero for a known enantiomer confirms the correctness of the assigned absolute configuration. researchgate.net Thus, by successfully crystallizing a suitable derivative and performing a detailed X-ray diffraction analysis, the absolute stereochemistry of this compound could be definitively verified.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Methods (e.g., Density Functional Theory - DFT) for Structural and Electronic Properties

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to calculating the structural and electronic properties of molecules. DFT is a computational approach that models the electron density of a system to determine its energy and other properties. These calculations are crucial for predicting the most stable three-dimensional arrangement of atoms (geometry optimization) and understanding the distribution of electrons within the molecule.

For 3-Methylcyclohept-3-en-1-ol, DFT calculations would typically be employed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles of its lowest energy conformation. Electronic properties, including the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be computed. The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. While specific, detailed structural and electronic data tables for isolated this compound are not prevalent in published literature, the methodology has been applied extensively to its precursors and reaction intermediates in mechanistic studies. acs.org

Molecular Modeling and Conformational Energy Calculations

The seven-membered ring of this compound allows for significant conformational flexibility. Molecular modeling techniques are used to explore the potential energy surface of the molecule to identify its various stable conformers. This process involves computational "searches" that twist the molecule's rotatable bonds to find different low-energy chair, boat, and twist-boat-like conformations.

Once various conformers are identified, their relative energies are calculated using quantum mechanical methods. The resulting conformational energy profile helps determine the most likely shapes the molecule will adopt at a given temperature. This information is vital, as the reactivity and spectroscopic properties of a molecule can be highly dependent on its dominant conformation. For cyclic systems like this, understanding the steric and electronic interactions that stabilize or destabilize certain conformations is key to predicting their chemical behavior. For instance, molecular dynamics simulations on related cyclic alcohols have been used to assess how substituents restrict ring puckering and affect conformational flexibility.

Prediction of Reaction Pathways, Transition States, and Reaction Dynamics

One of the most powerful applications of computational chemistry is the prediction of reaction mechanisms. DFT calculations can map out the entire energy landscape of a chemical reaction, from reactants to products, including the high-energy transition states that connect them.

A detailed DFT study elucidated the formation of 1-methylcyclohept-3-en-1-ol from the oxidation of 1-methylbicyclo[4.1.0]heptane. acs.org The proposed mechanism begins with a hydrogen atom transfer (HAT) from a C-H bond on the reactant, leading to the formation of a key homoallylic tertiary carbocation intermediate (S3-Int1). acs.org This intermediate is a critical juncture in the reaction. The calculations showed that this intermediate could undergo competitive hydroxylation at two different carbon atoms. One pathway leads to a different alcohol, while the other proceeds through a specific transition state (S3-TS3) to form 1-methylcyclohept-3-en-1-ol (referred to as S3-Int2 in the study before subsequent reaction). acs.org

The Gibbs free energies of the key species in this formation pathway were calculated to understand the feasibility and kinetics of the reaction.

| Species | Description | Calculated Gibbs Free Energy (ΔG‡, kcal/mol) | Reference |

|---|---|---|---|

| S3-Int1 | Homoallylic tertiary carbocation intermediate | -44.0 | acs.org |

| S3-TS3 | Transition state for hydroxylation at C-1 | -41.1 | acs.org |

| S3-Int2 | 1-methylcyclohept-3-en-1-ol product | -73.8 | acs.org |

These computational results demonstrate that the formation of 1-methylcyclohept-3-en-1-ol is a thermodynamically favorable process from the carbocation intermediate. acs.org

Analysis of Electronic Charge Distributions, Dipole Moments, and Reactivity Descriptors

The analysis of how electric charge is distributed across a molecule is essential for understanding its reactivity. Computational methods can calculate the partial atomic charges on each atom, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). For instance, in the carbocation intermediate (S3-Int1) leading to the formation of 1-methylcyclohept-3-en-1-ol, charge distribution analysis showed that the positive charge was evenly distributed within the cation part of the ion-pair. acs.org

Reactivity descriptors, such as the Fukui function or condensed-to-atom electrophilicity and nucleophilicity indices, are derived from DFT calculations. These descriptors provide quantitative measures of the local reactivity at different sites within a molecule, helping to predict where an electrophilic or nucleophilic attack is most likely to occur. Such analyses are implicit in the prediction of reaction pathways, like the one described for the formation of this compound. acs.org

Q & A

Basic Research Questions

Q. What spectroscopic techniques are optimal for confirming the structure of 3-Methylcyclohept-3-en-1-ol?

- Methodological Answer : Use 1D and 2D NMR to assign protons and carbons, particularly focusing on the methyl group (δ ~1.5–2.0 ppm) and the enol moiety (δ ~4.5–5.5 ppm). IR spectroscopy can identify hydroxyl (3200–3600 cm⁻¹) and alkene (1650–1680 cm⁻¹) stretches. Mass spectrometry (EI or ESI) confirms the molecular ion peak (e.g., m/z 126 for C₈H₁₂O) and fragmentation patterns .

Q. How can synthetic routes to this compound be optimized for higher yields?

- Methodological Answer :

- Catalytic Hydrogenation : Use Lindlar catalyst or ligand-modified Pd nanoparticles for selective alkene/alkyne reductions .

- Allylic Rearrangement : Employ allyltin trichloride intermediates (e.g., SnCl₄) to stabilize carbocationic pathways and improve regioselectivity .

- Temperature Control : Lower reaction temperatures (0–25°C) minimize side reactions like polymerization .

Q. What purification strategies are effective for isolating this compound from complex mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 8:2 to 6:4) to separate polar byproducts.

- Recrystallization : Non-polar solvents (e.g., pentane) yield high-purity crystals.

- Purity Monitoring : Validate via TLC (Rf ~0.3–0.5 in hexane:EtOAc 7:3) and GC-MS .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for this compound derivatives?

- Methodological Answer :

- DFT Calculations : Model intermediates (e.g., carbenes or allylic cations) to assess thermodynamic feasibility (ΔG‡ values) .

- Kinetic Isotope Effects (KIEs) : Compare kH/kD to distinguish between concerted vs. stepwise pathways .

- Trapping Experiments : Use radical scavengers (e.g., TEMPO) or nucleophiles to isolate transient intermediates .

Q. What experimental designs are suitable for studying stereochemical outcomes in this compound hydrogenation?

- Methodological Answer :

- Chiral Catalysts : Test Ru-BINAP complexes for enantioselective hydrogenation .

- Chiral HPLC : Compare retention times with enantiopure standards.

- Mosher Ester Analysis : Derivatize with (R)- and (S)-Mosher’s acid to confirm absolute configuration via ¹H NMR .

Q. How can oxidative degradation pathways of this compound be systematically investigated?

- Methodological Answer :

- Controlled Oxidation : Expose to O₃, H₂O₂, or mCPBA; monitor products via LC-MS.

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to trace oxygen incorporation into carbonyl byproducts .

- Kinetic Profiling : Plot rate constants (k) vs. oxidant concentration to identify rate-determining steps .

Q. What frameworks reconcile conflicting literature data on this compound’s reactivity?

- Methodological Answer :

-

Systematic Reviews : Follow PRISMA guidelines to screen databases (PubMed, SciFinder) with controlled terms (e.g., "cycloheptenol derivatives") .

-

Meta-Analysis : Use R or Python to statistically aggregate kinetic data and identify outliers .

05 文献检索Literature search for meta-analysis02:58

-

Experimental Replication : Reproduce key studies under standardized conditions (e.g., 25°C, inert atmosphere) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.